molecular formula C9H9N3S B1268415 4-(4-Aminophenyl)-1,3-thiazol-2-amine CAS No. 3673-53-8

4-(4-Aminophenyl)-1,3-thiazol-2-amine

Cat. No.: B1268415
CAS No.: 3673-53-8
M. Wt: 191.26 g/mol
InChI Key: VCALEXDZEAGCPD-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-(4-Aminophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with an amine group. Various synthetic routes have been explored to optimize yield and purity. For instance, derivatives can be synthesized via nucleophilic substitution reactions or cyclization processes involving thiourea and aromatic amines.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For example, studies have shown that certain derivatives of 4-(4-bromophenyl)-thiazol-2-amine possess antimicrobial activity comparable to standard antibiotics such as norfloxacin and antifungal agents like fluconazole . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundAntimicrobial ActivityComparison Standard
4-(4-Bromophenyl)-2-amino-thiazoleEffective against E. coli and S. aureusNorfloxacin
4-(4-Bromophenyl)-thiazol-2-amineEffective against C. albicansFluconazole

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds derived from this scaffold have shown significant antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported that a derivative exhibited an IC50 value of 2.01 µM against HT29 colon cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF75.5Induction of apoptosis
4-(4-Bromophenyl)-thiazol-2-amineHepG20.62G2/M cell cycle arrest

Mechanistic Insights

Mechanistic studies have revealed that thiazole derivatives can induce apoptosis in cancer cells through various pathways. For example, flow cytometry analyses demonstrated increased early-stage apoptosis in HepG2 cells treated with certain thiazole compounds . Additionally, these compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between thiazole derivatives and their biological targets. Compounds have been found to interact favorably with proteins such as IGF1R, which is implicated in cancer cell growth . These computational studies help predict the pharmacokinetic properties and optimize lead compounds for further development.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of thiazole compounds for their anticancer properties against multiple cell lines. Compound 5b was particularly effective against HT29 cells with an IC50 value of 2.01 µM .
  • Case Study on Antimicrobial Properties : A set of synthesized thiazole derivatives was tested for antimicrobial activity against various pathogens. Results indicated that certain compounds had comparable efficacy to established antibiotics, suggesting their potential use in treating resistant infections .

Properties

IUPAC Name

4-(4-aminophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALEXDZEAGCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345563
Record name 4-(4-Aminophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3673-53-8
Record name 4-(4-Aminophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by 2 hours' hydrogenation of 2-amino-4-(4-nitro-phenyl)-thiazole (melting point: 287-291° C.; prepared from ω-bromo-4-nitro-acetophenone and thiourea) in DMF on palladium/charcoal (10%) at 20° C.
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